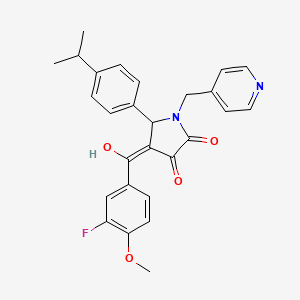

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its molecular formula is C25H21FN2O5, and it has a molecular weight of 448.4 g/mol . Structurally, it features:

- A 3-fluoro-4-methoxybenzoyl group at position 4, contributing electron-withdrawing and hydrophilic properties.

- A 4-isopropylphenyl substituent at position 5, introducing steric bulk and lipophilicity.

- A pyridin-4-ylmethyl group at position 1, which may enhance solubility and binding interactions via the pyridine nitrogen .

Properties

CAS No. |

618074-37-6 |

|---|---|

Molecular Formula |

C27H25FN2O4 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C27H25FN2O4/c1-16(2)18-4-6-19(7-5-18)24-23(25(31)20-8-9-22(34-3)21(28)14-20)26(32)27(33)30(24)15-17-10-12-29-13-11-17/h4-14,16,24,31H,15H2,1-3H3/b25-23- |

InChI Key |

FZHNLTTZFORXGB-BZZOAKBMSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CC=NC=C4 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolone Core: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

Functional Group Introduction: Subsequent steps would introduce the fluoro, methoxy, hydroxy, isopropyl, and pyridinyl groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidinones can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that certain derivatives can effectively inhibit bacterial growth, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Agrochemical Applications

Pesticide Development

The unique structure of this compound makes it a candidate for developing new agrochemicals. Research has shown that similar compounds can act as effective pesticides, providing a basis for further exploration into the synthesis of derivatives with enhanced efficacy against pests while minimizing environmental impact .

Data Table: Summary of Research Findings

Case Studies

- Anticancer Study : A recent investigation into the anticancer effects of pyrrolidinone derivatives demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of cell signaling pathways. The study highlighted the potential for developing targeted therapies based on the structural features of compounds like 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one .

- Antimicrobial Research : Another study focused on the synthesis of related compounds and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzoyl moiety could enhance antibacterial efficacy, paving the way for new antibiotic agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

*Calculated based on molecular formulas.

Key Observations:

Aroyl Group Variations :

- The target compound’s 3-fluoro-4-methoxybenzoyl group balances electron-withdrawing (fluoro) and hydrophilic (methoxy) properties. In contrast, analogs like Compound 51 (4-chlorobenzoyl) and Compound 25 (4-methylbenzoyl) prioritize lipophilicity or steric effects .

- The methoxy group in the target compound may improve solubility compared to halogens (e.g., Cl in Compound 29) or trifluoromethyl groups (Compound 23) .

5-Aryl Substituents :

- The 4-isopropylphenyl group in the target compound provides moderate steric bulk compared to bulkier tert-butyl (Compound 20) or polar trifluoromethoxy (Compound 23) groups .

- Electron-deficient substituents (e.g., trifluoromethyl in Compound 25) may enhance binding to hydrophobic enzyme pockets, while electron-rich groups (e.g., methoxy) could favor hydrogen bonding .

This contrasts with morpholine-containing analogs (e.g., ), which may improve metabolic stability .

Biological Activity

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups, which contribute to its biological activity. The presence of a pyrrolone ring, methoxy and fluoro substituents, and a pyridine moiety are notable features that influence its interaction with biological targets.

Recent studies have indicated that the compound exhibits multiple mechanisms of action:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.

- Anticancer Properties : Preliminary data indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines (MCF-7), the compound was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death in these cancer cells. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked reduction in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, supporting its potential use in managing inflammatory diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound exhibits moderate bioavailability with a half-life suitable for therapeutic applications. Toxicological assessments indicate low cytotoxicity at therapeutic doses, although further studies are required to evaluate long-term safety.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including condensation, substitution, and purification. For example, the 3-hydroxy-pyrrol-2-one core is typically formed via Knorr-type cyclization using aldehydes (e.g., 4-isopropylbenzaldehyde) and β-ketoesters. Challenges include low yields due to steric hindrance from bulky substituents (e.g., 4-isopropylphenyl) and sensitivity of the 3-hydroxy group to oxidation. Recrystallization from methanol or ethanol is often required for purification .

Q. Which analytical techniques are critical for structural confirmation?

Essential methods include:

- Mass spectrometry (ESI-MS): To confirm molecular weight (e.g., observed m/z 420.1573 vs. calculated 420.1344 for analogues) .

- Melting point analysis: Sharp melting points (e.g., 205–207°C) indicate purity .

- X-ray crystallography: Resolves stereochemistry and hydrogen-bonding patterns, as seen in related pyrrolone derivatives .

Q. How can researchers optimize reaction yields during synthesis?

Key strategies include:

- Adjusting reaction time (e.g., shorter stirring times for allyl-substituted analogues improve yields to 52%) .

- Using polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.

- Adding catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate cyclization .

Advanced Research Questions

Q. How do substituent variations on the benzoyl and aryl groups affect bioactivity?

Systematic SAR studies show that:

- Electron-withdrawing groups (e.g., 3-fluoro) enhance metabolic stability but may reduce solubility.

- Bulky substituents (e.g., 4-isopropylphenyl) increase steric hindrance, potentially improving target selectivity.

- Substituting the pyridinylmethyl group with hydrophilic moieties (e.g., hydroxypropyl) can modulate pharmacokinetics .

Q. What methodologies resolve contradictions between computational and experimental data?

- Docking validation: Cross-validate computational models with X-ray crystal structures of target-binding pockets .

- Free-energy perturbation (FEP): Quantify binding affinity discrepancies caused by substituent electronic effects.

- Dynamic NMR studies: Probe conformational flexibility in solution vs. rigid crystal structures .

Q. How can synthetic by-products be identified and characterized?

- HPLC-MS/MS: Detect trace impurities (e.g., unreacted aldehydes or dimerization products).

- 2D NMR (COSY, HSQC): Assign signals for regioisomers or tautomers, common in pyrrolone syntheses .

- Thermogravimetric analysis (TGA): Monitor decomposition pathways of by-products during purification .

Q. What in vitro assays are suitable for evaluating biological activity?

- Enzyme inhibition assays: Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.

- Cellular uptake studies: Use fluorescently tagged analogues to assess permeability (e.g., Caco-2 monolayers).

- Protein binding assays: Employ surface plasmon resonance (SPR) to quantify target affinity .

Q. What strategies improve solubility without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.